REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH2:6][C:7]1[CH:12]=[C:11](Cl)[CH:10]=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[NH2:6][C:7]1[CH:12]=[C:11]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:10]=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15] |f:2.3.4|
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the DMF has been removed by evaporation
|
Type
|
FILTRATION
|
Details
|
The precipitate that forms is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
It is then dissolved in 550 ml of 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
After insoluble material has been filtered off
|
Type
|
FILTRATION
|
Details
|
the precipitate that forms is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |